molecular formula C27H34BrN7O B10908025 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide

Cat. No.: B10908025
M. Wt: 552.5 g/mol
InChI Key: STDAPKGDHURKNT-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzimidazole moiety, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzimidazole moieties can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity . The adamantane core provides structural rigidity and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, benzimidazole moiety, and adamantane core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C27H34BrN7O

Molecular Weight

552.5 g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C27H34BrN7O/c28-24-29-18-35(32-24)27-15-19-12-20(16-27)14-26(13-19,17-27)23(36)31-25-30-21-6-2-3-7-22(21)34(25)11-10-33-8-4-1-5-9-33/h2-3,6-7,18-20H,1,4-5,8-17H2,(H,30,31,36)

InChI Key

STDAPKGDHURKNT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br

Origin of Product

United States

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